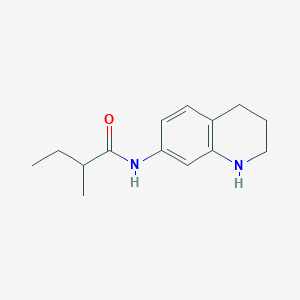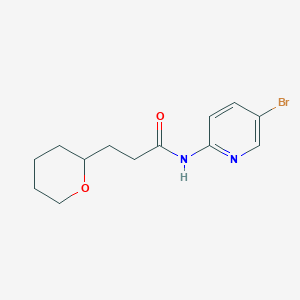
4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of anilines and is commonly used as a building block for the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline is not well understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes such as kinases and proteases. For example, a study by Wu et al. (2016) reported that a 4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline derivative exhibited potent inhibitory activity against the kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline have not been extensively studied. However, studies have suggested that this compound may exhibit cytotoxic and antiproliferative effects against various cancer cell lines. For example, a study by Li et al. (2019) reported that some of the synthesized 4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline derivatives exhibited potent antiproliferative activity against various cancer cell lines such as MCF-7, A549, and HepG2.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline in lab experiments include its ease of synthesis, versatility as a building block for the synthesis of various biologically active compounds, and potential applications in drug development. However, the limitations of using this compound in lab experiments include its potential toxicity, lack of understanding of its mechanism of action, and limited availability of commercial sources.
Zukünftige Richtungen
There are several future directions for the research on 4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline. One direction is to investigate its mechanism of action and identify its molecular targets. Another direction is to synthesize and evaluate its derivatives for their potential applications in drug development. Furthermore, studies can be conducted to investigate the pharmacokinetics and toxicology of this compound to determine its suitability as a drug candidate. Finally, the development of new synthetic methods for the preparation of 4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline and its derivatives can also be explored to improve the yield and efficiency of the synthesis process.
Conclusion
In conclusion, 4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline is a chemical compound that has potential applications in drug development. Its ease of synthesis and versatility as a building block for the synthesis of various biologically active compounds make it an attractive target for research. Further studies are needed to investigate its mechanism of action, biochemical and physiological effects, and potential applications as a drug candidate.
Synthesemethoden
The synthesis of 4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline involves the reaction of 4-iodo-2-methylaniline and quinoline-6-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound. The yield of the synthesis can be improved by optimizing the reaction conditions such as the reaction time and temperature.
Wissenschaftliche Forschungsanwendungen
4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline has been extensively studied for its potential applications in drug development. This compound can be used as a building block for the synthesis of various biologically active compounds such as kinase inhibitors, anticancer agents, and antimalarial drugs. For example, a study by Li et al. (2019) reported the synthesis of a series of 4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline derivatives as potential anticancer agents. The results showed that some of the synthesized compounds exhibited potent antiproliferative activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2/c1-12-9-15(18)5-7-16(12)20-11-13-4-6-17-14(10-13)3-2-8-19-17/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBIAXTWUDFRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-2-methyl-N-(quinolin-6-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)


![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)

![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)






